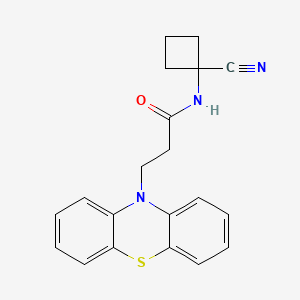
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide
説明
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide: is a complex organic compound that features a cyanocyclobutyl group attached to a phenothiazine moiety through a propanamide linker
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenothiazin-10-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c21-14-20(11-5-12-20)22-19(24)10-13-23-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)23/h1-4,6-9H,5,10-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLYHJLZOMYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide typically involves multiple steps:
Formation of the cyanocyclobutyl group:
Synthesis of the phenothiazine moiety: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling of the cyanocyclobutyl group with phenothiazine: This step involves the formation of a propanamide linker, which can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the phenothiazine moiety.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter systems.
類似化合物との比較
Similar Compounds
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)acetamide
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)butanamide
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)pentanamide
Uniqueness
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide is unique due to its specific combination of a cyanocyclobutyl group and a phenothiazine moiety, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


